1-Aminocyclohexanecarboxylic acid

説明

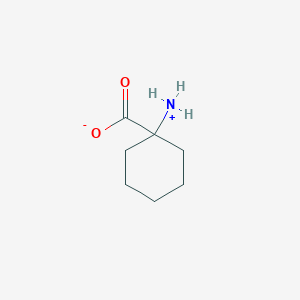

Structure

3D Structure

特性

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXWUZCRWJWTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062626 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2756-85-6 | |

| Record name | 1-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocycloleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SE3HD391H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unfolding Story of a Cyclic Amino Acid: A Technical Guide to 1-Aminocyclohexanecarboxylic Acid

An In-depth Exploration of its Discovery, Synthesis, and Evolving Role in Neuroscience and Drug Development

Executive Summary

1-Aminocyclohexanecarboxylic acid, a non-proteinogenic cyclic α-amino acid, has carved a significant niche in the landscape of medicinal chemistry and neuropharmacology since its emergence in the mid-20th century. While no single individual is credited with its initial discovery, its synthesis marked an important step in the exploration of cycloaliphatic amino acids.[1] This guide provides a comprehensive technical overview of its history, from early synthetic routes like the Bucherer-Bergs reaction to its contemporary applications as a research tool and pharmaceutical building block. We delve into detailed experimental protocols for its synthesis, present its physicochemical and pharmacological data in a structured format, and visually map its interactions with key neurological targets, particularly the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction: A Molecule of Structural Rigidity and Biological Potential

This compound (often abbreviated as AC6C or Ach), also known by the synonym homocycloleucine, is a white to off-white crystalline solid with the chemical formula C₇H₁₃NO₂.[1][2][3] Unlike its linear amino acid counterparts, the cyclohexane (B81311) ring imparts significant conformational rigidity. This structural constraint is a highly desirable feature in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability.[4]

Functionally, it is an alpha-amino acid where the alpha-carbon is part of the cyclohexyl ring.[3] This unique structure has made it a valuable building block in peptide synthesis, allowing for the creation of peptidomimetics with constrained conformations to probe protein-protein interactions or to develop more stable therapeutic peptides.[2][5] Furthermore, its derivatives have been investigated for a range of potential therapeutic applications, including as anticonvulsant and anti-inflammatory agents.[2]

A Historical Perspective: From Synthesis to Neurological Insight

The journey of this compound began in the mid-20th century as part of broader investigations into cycloaliphatic amino acids.[1] Its history is not marked by a singular breakthrough but rather by a gradual uncovering of its utility through advancements in organic synthesis and pharmacology.

Key Synthesis Methodologies and Experimental Protocols

The synthesis of this compound is not known to occur naturally; it is exclusively a product of chemical synthesis.[1] Several methods have been established, with the Bucherer-Bergs reaction being one of the most classic and fundamental approaches.

Bucherer-Bergs Reaction

This multicomponent reaction synthesizes hydantoins from a ketone (in this case, cyclohexanone), which are then hydrolyzed to the corresponding amino acid. It was developed independently by Hans Theodor Bucherer and Walter Bergs.[6][7]

Experimental Protocol:

-

Step 1: Hydantoin (B18101) Formation:

-

To a stirred solution of ammonium (B1175870) carbonate (e.g., 2 molar equivalents) and potassium cyanide (e.g., 2 molar equivalents) in a mixture of water and ethanol, add cyclohexanone (B45756) (1 molar equivalent).[7]

-

Heat the mixture under reflux (typically 80-100°C) in a sealed pressure vessel for several hours (e.g., 6-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 1,3-diazaspiro[4.5]decane-2,4-dione (the hydantoin derivative).[7]

-

Filter the precipitate, wash with cold water, and dry. The product can be purified by recrystallization from ethanol/water.[7]

-

-

Step 2: Hydrolysis to Amino Acid:

-

Suspend the synthesized hydantoin in an aqueous solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 6M HCl).

-

Heat the mixture under reflux for an extended period (e.g., 12-24 hours).

-

Cool the solution and neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to the isoelectric point of the amino acid to precipitate the final product, this compound.

-

Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum.

-

Other Synthetic Routes

-

Strecker Synthesis: A related method where cyclohexanone reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.

-

Ammonolysis of 1-chlorocyclohexanecarboxylic acid: This method involves the substitution of a chlorine atom at the alpha position with an amino group using ammonia.[1]

-

Catalytic Hydrogenation: Derivatives such as trans-4-aminocyclohexanecarboxylic acid can be synthesized via the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the cis and trans isomers.[8]

Physicochemical and Pharmacological Data

The physical and chemical properties of this compound are well-documented, providing a foundation for its use in various applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder/solid | [1][9] |

| Melting Point | >300 °C (decomposes) | [] |

| Boiling Point | 272.3 °C at 760 mmHg (Predicted) | [] |

| CAS Number | 2756-85-6 | [3] |

| Solubility | Moderately soluble in polar solvents (water, ethanol) | [1] |

| pKa | (Data not consistently available in search results) |

Table 2: Pharmacological Profile

| Target/Activity | Description | Quantitative Data | Reference |

| NMDA Receptor | Some derivatives show activity at the glycine (B1666218) co-agonist site. Acts as a modulator. | Specific Ki or IC₅₀ values for the parent compound are not readily available, but related compounds like 1-Aminocyclopropanecarboxylic acid (ACPC) show EC₅₀ values in the micromolar and nanomolar range depending on glutamate (B1630785) concentration.[11][12] | [13][11] |

| Glycine Receptor | Can act as an antagonist at the NMDA receptor-coupled glycine site. | Specific binding affinity data for the parent compound is limited in the provided results. Related compounds like 1-Aminocyclobutanecarboxylic acid (ACBC) are noted as specific antagonists.[14] | [14] |

| Blood-Brain Barrier | Used as a non-metabolizable amino acid to study transport mechanisms. | (Transport kinetics data not specified) | [2] |

Mechanism of Action: Modulating the NMDA Receptor

The primary neurological interest in this compound and its analogs lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[15] For activation, it uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its Glycine Binding Site on the GluN1 (formerly NR1) subunit.[15][16]

Molecules like this compound and its smaller cyclic analogs (e.g., ACPC, ACBC) can act as partial agonists or antagonists at this glycine site.[11][14][17] This allows them to modulate NMDA receptor activity rather than blocking it outright, a property that is highly sought after for developing therapeutics with a better safety profile than full NMDA receptor antagonists.[15]

Applications in Research and Drug Development

The unique properties of this compound have cemented its role in several key research areas:

-

Peptide Synthesis: It is widely used as a building block to introduce conformational constraints into peptides.[2][5] Fmoc-protected versions (Fmoc-1-aminocyclohexane carboxylic acid) are commercially available for use in solid-phase peptide synthesis.[5] This can enhance the stability and bioavailability of peptide-based drugs.[5]

-

Drug Discovery Intermediate: Its rigid scaffold serves as a starting point for the synthesis of novel small molecules.[2] Derivatives have been explored for various central nervous system disorders where NMDA receptor modulation is a therapeutic goal.[15]

-

Neuropharmacological Probe: As a conformationally restricted amino acid, it helps scientists study the structural requirements of receptor binding sites and transport systems across biological membranes like the blood-brain barrier.[2]

Conclusion

From its origins in the mid-20th century as a synthetic curiosity, this compound has evolved into a valuable and versatile tool for chemical and biological sciences. Its rigid cyclic structure provides a unique advantage in the design of conformationally constrained peptides and novel therapeutics. The historical development of its synthesis, particularly through robust methods like the Bucherer-Bergs reaction, has made it widely accessible. Its most significant impact lies in neuroscience, where it and its analogs have provided critical insights into the function and modulation of the NMDA receptor. As the demand for more selective and safer neurotherapeutics grows, the legacy and future potential of this compound as a foundational building block in drug discovery remain firmly secured.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 2756-85-6 [smolecule.com]

- 3. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 11. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

A Technical Guide to 1-Aminocyclohexanecarboxylic Acid: A Synthetic Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Aminocyclohexanecarboxylic acid, a synthetic α-amino acid, serves as a crucial building block in medicinal chemistry and peptide design. Crucially, extensive research and database entries confirm that this compound is not known to occur naturally . It is produced exclusively through chemical synthesis. This guide provides an in-depth overview of its synthetic origins, chemical properties, and applications, while clearly distinguishing it from the structurally similar but naturally occurring plant growth regulator, 1-aminocyclopropane-1-carboxylic acid (ACC). Understanding this distinction is vital for researchers in drug development and plant sciences.

The Synthetic Nature of this compound

Contrary to many amino acids utilized in research, this compound is not found in biological systems as a natural metabolite. The Human Metabolome Database explicitly categorizes it as an exogenous compound, meaning its presence in an organism is solely due to external exposure. This has significant implications for its use in drug design, where its synthetic nature can offer advantages in terms of metabolic stability and unique conformational properties.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid. Its structure, featuring a cyclohexane (B81311) ring, imparts conformational rigidity, a property exploited in the design of peptides and pharmacologically active molecules.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | [1] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 2756-85-6 | |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | >300 °C | |

| Solubility | Moderately soluble in polar solvents like water and ethanol. | [4] |

Chemical Synthesis

The industrial production of this compound relies on established organic chemistry methodologies. Common synthetic routes include:

-

Ammonolysis of 1-chlorocyclohexanecarboxylic acid : This method involves the reaction of a halogenated precursor with ammonia.[4]

-

Curtius-type rearrangements : These reactions proceed through an isocyanate intermediate to yield the final amino acid.[4]

-

Strecker synthesis : A classical method for synthesizing α-amino acids from an aldehyde or ketone.

-

Bucherer-Bergs synthesis : This route produces a hydantoin (B18101) intermediate which is subsequently hydrolyzed to the amino acid.

The choice of synthetic pathway often depends on factors such as desired yield, purity, and scalability for industrial production.

Key Applications in Research and Development

The primary utility of this compound lies in its application as a synthetic building block in the development of novel therapeutics and research tools.

| Application | Description |

| Peptide Synthesis | Its rigid structure is used to introduce conformational constraints into peptides, which can enhance their stability, receptor affinity, and biological activity. It is often used in the synthesis of peptide-based drugs.[5] |

| Drug Development | It serves as an intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors and agents targeting the central nervous system.[4] |

| Nanostructure Design | The constrained cyclic structure of this compound can be used to stabilize specific protein motifs, such as β-helical structures, in the design of synthetic nanoconstructs.[6] |

Distinguishing from the Natural Analog: 1-Aminocyclopropane-1-carboxylic Acid (ACC)

A point of potential confusion for researchers is the similarity in name to 1-aminocyclopropane-1-carboxylic acid (ACC). However, their origins and biological roles are fundamentally different. ACC is a well-characterized natural product in the plant kingdom, where it serves as the immediate precursor to the plant hormone ethylene.

The following diagram illustrates the synthetic origin of this compound in contrast to the natural biosynthetic pathway of ACC.

Experimental Protocols: A Note on Detection

Given that this compound is not a natural product, standardized protocols for its extraction and quantification from biological matrices are not prevalent in the literature in the same way as for endogenous metabolites. However, should there be a need to quantify it in a research context (e.g., pharmacokinetic studies), standard analytical techniques for small molecules would be applicable.

General Workflow for Quantification in a Biological Matrix (e.g., Plasma):

Key Considerations for Method Development:

-

Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for accurate quantification.

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is a suitable technique for its separation.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) would provide the necessary selectivity and sensitivity for detection in complex matrices.

Conclusion

This compound is a valuable tool in chemical biology and drug discovery, owing to its synthetic nature and unique structural properties. It is imperative for researchers to recognize that it is not a naturally occurring compound and to distinguish it from its natural structural analog, ACC. This understanding is fundamental to its appropriate application in research and the correct interpretation of experimental results.

References

- 1. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid (CAS 2756-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarboxylic acid (Ac6c), with CAS number 2756-85-6, is a cyclic, non-proteinogenic α-amino acid.[1][2] Its constrained cyclic structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced stability and specific conformational properties.[3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for its use in research and development.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2756-85-6 | |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [5][] |

| Melting Point | >300 °C | [][7] |

| Solubility | Moderately soluble in polar solvents like water and ethanol.[5] | [5] |

| pKa₁ (Carboxyl Group) | ~2.65 | [7][8] |

| pKa₂ (Amino Group) | ~10.03 | [7][8] |

| logP | -1.87 | [8] |

| InChI | 1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10) | [1][2] |

| SMILES | NC1(CCCCC1)C(O)=O |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra are available for this compound.[1] Due to its cyclic nature and the presence of both amino and carboxylic acid groups, the proton signals of the cyclohexane (B81311) ring would appear as complex multiplets. The exact chemical shifts would be dependent on the solvent and pH. | [1][9] |

| ¹³C NMR | Spectra have been recorded for this compound.[10] The spectrum would show distinct signals for the quaternary carbon C1 (bonded to both the amino and carboxyl groups), the carboxyl carbon, and the methylene (B1212753) carbons of the cyclohexane ring. | [10] |

| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the functional groups present. A strong, broad band for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹.[11][12] The C=O stretch of the carbonyl group will show an intense band around 1690-1760 cm⁻¹.[11][12] The C-O stretch and O-H bend will also be present.[11][13] | [11][12][13] |

| Mass Spectrometry | Mass spectral data is available, providing information on the fragmentation pattern of the molecule.[2] | [2] |

Synthesis

This compound is a synthetic compound and is not known to occur naturally.[5] Industrial production methods include the ammonolysis of 1-chlorocyclohexanecarboxylic acid and Curtius-type rearrangements.[5] Another common laboratory synthesis involves the Strecker synthesis, starting from cyclohexanone. A general representation of a synthetic route is as follows:

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a structural mimic of natural amino acids and its ability to influence amino acid transport.

Inhibition of Neutral Amino Acid Transport

This compound is a non-metabolizable amino acid that has been shown to be a substrate for the large neutral amino acid (LNAA) transporter system at the blood-brain barrier.[14][15] This transporter, also known as the L-type amino acid transporter 1 (LAT1), is responsible for the transport of essential amino acids into the brain.[14][16] By competing with natural LNAAs for binding to the transporter, this compound can competitively inhibit their uptake.[14][17] This property makes it a useful tool for studying the kinetics and physiological importance of the LNAA transporter system.[15]

Application in Peptide and Protein Design

The incorporation of this compound into peptide chains introduces significant conformational constraints.[3][18] Unlike linear amino acid residues which have a high degree of rotational freedom, the cyclic structure of Ac6c restricts the possible backbone dihedral angles (phi and psi). This property is highly valuable in the design of peptidomimetics and protein nanostructures for several reasons:

-

Stabilization of Secondary Structures: Ac6c can be used to induce and stabilize specific secondary structures, such as β-turns and helices, within a peptide sequence.[18][19]

-

Enhanced Biological Activity: By locking a peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor or enzyme can be significantly improved.

-

Increased Proteolytic Stability: The non-natural structure of Ac6c can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.[20]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

The following is a generalized protocol for the manual incorporation of Fmoc-1-Aminocyclohexanecarboxylic acid into a peptide sequence using Fmoc/tBu-based solid-phase peptide synthesis.[21][22][23]

Materials:

-

Fmoc-protected amino acids (including Fmoc-1-Aminocyclohexanecarboxylic acid)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent

-

Hydroxybenzotriazole (HOBt) or an equivalent additive

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-1-Aminocyclohexanecarboxylic acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound is generally considered to have low acute toxicity.[5] However, it is classified as a skin and eye irritant.[10] Prolonged or repeated skin contact may cause irritation, and inhalation of dust can lead to respiratory discomfort.[5] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of medicinal chemistry, peptide science, and drug discovery. Its unique conformational properties allow for the rational design of peptides and peptidomimetics with improved stability, activity, and pharmacokinetic profiles. A thorough understanding of its chemical characteristics, biological activities, and synthetic applications, as outlined in this guide, will facilitate its effective use in the development of novel therapeutic agents and advanced biomaterials.

References

- 1. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 7. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 8. Buy this compound | 2756-85-6 [smolecule.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) IR Spectrum [chemicalbook.com]

- 14. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blood-brain barrier transport of this compound, a nonmetabolizable amino acid for in vivo studies of brain transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 18. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lifechemicals.com [lifechemicals.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. peptide.com [peptide.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarboxylic acid, a cyclic non-proteinogenic α-amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained conformational structure imparts unique properties to peptides and small molecule therapeutics, influencing their stability, potency, and selectivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interactions with key neurological signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1][3] |

| Boiling Point | 272.3 °C at 760 mmHg (decomposes) | [1] |

| Density | 1.148 g/cm³ | [1] |

Table 2: Acid-Base and Partitioning Properties

| Property | Value | Source(s) |

| pKa₁ (Carboxylic Acid) | 2.65 | [4] |

| pKa₂ (Amino Group) | 10.03 | [4] |

| LogP | -1.87 | [5] |

| Water Solubility | Soluble | [6][7] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental methodologies for key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids that may decompose at high temperatures, the capillary melting point method is commonly employed.

Protocol:

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing scope is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. Given that this compound's melting point is above 300°C and it decomposes, the temperature of decomposition is often reported.

-

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa values) are crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding.

Workflow for pKa Determination:

Protocol:

-

Solution Preparation: Prepare a 0.1 M aqueous solution of this compound. Also, prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

-

Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Acidic Titration:

-

Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the 0.1 M HCl solution in small, precise increments (e.g., 0.5 mL) from a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops significantly.

-

-

Basic Titration:

-

Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH.

-

Continue the titration until the pH rises significantly.

-

-

Data Analysis:

-

Plot two titration curves: pH versus the volume of HCl added and pH versus the volume of NaOH added.

-

The pKa of the carboxylic acid group (pKa₁) is the pH at the midpoint of the first buffer region (titration with NaOH).

-

The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (titration with NaOH).

-

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption and distribution.

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4). The two phases are mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning:

-

A known volume of the aqueous solution of the compound is mixed with a known volume of n-octanol in a separatory funnel.

-

The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

-

Analysis:

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Crystal Structure Determination by X-ray Crystallography

Determining the three-dimensional atomic structure of a molecule through X-ray crystallography provides invaluable insights into its conformation and potential interactions with biological targets.

Workflow for Crystal Structure Determination:

Protocol:

-

Crystallization: High-quality single crystals of this compound are grown from a supersaturated solution. This is often achieved by slow evaporation of a suitable solvent or by vapor diffusion methods.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize radiation damage.

-

The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

-

Data Processing: The diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement:

-

The initial phases of the reflections are determined using computational methods.

-

An initial electron density map is calculated, and an atomic model is built into the map.

-

The model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Validation: The final structure is validated to ensure its geometric and stereochemical quality.

Biological Activity and Signaling Pathways

This compound is recognized for its role as a modulator of neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors, which are central to excitatory and inhibitory neurotransmission in the central nervous system, respectively.

Interaction with the NMDA Receptor Signaling Pathway

This compound has been shown to act as a partial agonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor. This interaction modulates the receptor's activity in response to the primary neurotransmitter, glutamate.

NMDA Receptor Signaling Pathway Modulation:

As a partial agonist, this compound binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine. In the presence of high concentrations of glycine, it can act as a competitive antagonist, reducing the overall activation of the NMDA receptor. This modulation of calcium influx can have significant downstream effects on synaptic plasticity and neuronal excitability.

Interaction with the GABA-A Receptor Signaling Pathway

While direct studies on this compound are limited, derivatives of structurally similar cyclic amino acids have been shown to act as antagonists at the GABA-A receptor. This suggests that this compound or its derivatives could potentially modulate inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway Modulation:

An antagonist would block the binding of GABA to the GABA-A receptor, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the neuron. This would lead to a reduction in inhibitory neurotransmission, potentially resulting in increased neuronal excitability.

Conclusion

This compound possesses a unique set of physicochemical properties and biological activities that make it a valuable tool in neuroscience research and drug development. Its ability to modulate key neurotransmitter systems, such as the NMDA and GABA receptors, highlights its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its effective application in these fields. Further research into the specific downstream signaling effects of this compound will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

In-Depth Technical Guide: Crystal Structure Analysis of 1-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1-aminocyclohexanecarboxylic acid, a cyclic alpha-amino acid of significant interest in peptide design and drug development due to its conformational constraints. This document details the experimental methodologies for its synthesis, crystallization, and X-ray diffraction analysis, presenting the key crystallographic data in a structured format for clarity and comparative purposes.

Introduction

This compound (Acc6), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds. Its rigid cyclohexane (B81311) ring imposes specific conformational restraints on peptide backbones, influencing their secondary structure and biological activity. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics. This guide summarizes the seminal crystallographic work that has elucidated the solid-state conformation of this important molecule.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing organic synthesis, single-crystal growth, and X-ray diffraction analysis. The methodologies outlined below are based on established protocols in the field.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Strecker synthesis.

Experimental Workflow for Synthesis

Procedure:

-

Formation of α-aminonitrile: Cyclohexanone is reacted with potassium cyanide and ammonium (B1175870) chloride in an aqueous solution. The cyanide ion attacks the carbonyl carbon of the cyclohexanone, and the ammonia (B1221849) reacts to form an intermediate imine, which is then attacked by the cyanide to yield 1-aminocyclohexanecarbonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acid-catalyzed hydrolysis. Typically, concentrated hydrochloric acid is used, which converts the nitrile group into a carboxylic acid, yielding this compound hydrochloride.

-

Neutralization and Isolation: The hydrochloride salt is neutralized with a suitable base (e.g., pyridine (B92270) or an ion-exchange resin) to precipitate the free amino acid, which is then purified by recrystallization.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

Procedure:

-

Solvent Selection: this compound is dissolved in a suitable solvent or solvent mixture. Aqueous ethanol (B145695) is a commonly used solvent system.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure was carried out using single-crystal X-ray diffraction techniques.

Experimental Workflow for Crystal Structure Determination

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often at low temperatures (e.g., 293 K), using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of unique structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Crystal Structure Data

The crystal structure of this compound was determined by Valle and colleagues in 1988.[1] The compound crystallizes in the monoclinic space group P2₁/n.[1]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₁₃NO₂ |

| Formula Weight | 143.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.118(2) Å |

| b | 10.796(2) Å |

| c | 7.301(1) Å |

| β | 108.68(2)° |

| Volume | 753.8(2) ų |

| Z | 4 |

| Calculated Density | 1.26 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

Selected Bond Lengths

| Bond | Length (Å) |

| C(1)-C(2) | 1.536(3) |

| C(1)-C(6) | 1.531(3) |

| C(1)-C(7) | 1.545(3) |

| C(1)-N | 1.492(2) |

| C(7)-O(1) | 1.261(3) |

| C(7)-O(2) | 1.247(3) |

Selected Bond Angles

| Angle | Degree (°) |

| C(2)-C(1)-C(6) | 109.1(2) |

| C(2)-C(1)-C(7) | 108.8(2) |

| C(6)-C(1)-C(7) | 111.0(2) |

| N-C(1)-C(2) | 109.0(2) |

| N-C(1)-C(6) | 109.8(2) |

| N-C(1)-C(7) | 109.1(2) |

| O(1)-C(7)-O(2) | 125.9(2) |

| O(1)-C(7)-C(1) | 117.1(2) |

| O(2)-C(7)-C(1) | 117.0(2) |

Molecular and Crystal Packing

In the crystalline state, this compound exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The cyclohexane ring adopts a near-perfect chair conformation.[1] A notable feature of the molecular conformation is that the carboxyl group occupies an axial position, while the amino group is in an equatorial position.[1]

The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. The ammonium group acts as a hydrogen bond donor, forming hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules. This extensive hydrogen-bonding network contributes to the stability of the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. The molecule adopts a zwitterionic form with the cyclohexane ring in a chair conformation. The detailed crystallographic data presented in this guide are essential for researchers in medicinal chemistry and materials science, aiding in the design of novel molecules with tailored properties and predictable solid-state structures. The established experimental protocols for synthesis, crystallization, and X-ray diffraction serve as a valuable reference for further studies on related compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Aminocyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-aminocyclohexanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and analysis of small molecules. This document presents a summary of spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented for spectra acquired in deuterium (B1214612) oxide (D₂O), a common solvent for amino acids.

Table 1: ¹H NMR Spectral Data of this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.23 | m | 2H | H-2, H-6 (axial) |

| 1.85 | m | 2H | H-2, H-6 (equatorial) |

| 1.65 | m | 4H | H-3, H-5 |

| 1.45 | m | 2H | H-4 |

Note: Due to the complexity of the overlapping signals in the aliphatic region, the multiplicities are designated as multiplets (m). The amino (-NH₂) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium exchange.

Table 2: ¹³C NMR Spectral Data of this compound in D₂O

| Chemical Shift (δ) ppm | Assignment |

| 181.5 | C=O (Carboxylic Acid) |

| 60.5 | C-1 (Quaternary) |

| 35.0 | C-2, C-6 |

| 25.5 | C-4 |

| 22.0 | C-3, C-5 |

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

pH Adjustment (Optional): If required for specific studies, the pD of the solution can be adjusted using small aliquots of DCl or NaOD in D₂O.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and experimental goals.

¹H NMR Spectroscopy:

-

Pulse Program: Standard 1D proton experiment (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: 12-16 ppm.

-

Solvent Suppression: If a residual HDO signal is problematic, a solvent suppression technique (e.g., presaturation) can be employed.

¹³C NMR Spectroscopy:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-240 ppm.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the relationships between the different nuclei of this compound.

Caption: Molecular structure of this compound.

Caption: NMR spectral assignments for this compound.

An In-depth Technical Guide to the Conformational Analysis of 1-Aminocyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Aminocyclohexanecarboxylic acid (Ac6c) is a conformationally constrained, cyclic α-amino acid that serves as a crucial building block in peptide and protein engineering. Its inherent structural rigidity, derived from the cyclohexane (B81311) ring, imparts predictable conformational preferences, making it a valuable tool for designing peptides with stable secondary structures, such as β-helices and γ-turns.[1][2] Unlike smaller cyclic amino acids, Ac6c possesses significant conformational flexibility in its ring and main chain, which allows it to adapt to and stabilize various protein motifs.[1][2][3] This guide provides a comprehensive overview of the conformational properties of Ac6c, detailing its structural analysis through crystallographic, spectroscopic, and computational methods. It includes quantitative data, detailed experimental protocols, and workflow visualizations to serve as a technical resource for researchers in drug development and biotechnology.

Core Conformational Characteristics

The conformational landscape of this compound is dominated by the geometry of its six-membered ring. The fundamental principles governing its structure are outlined below.

Cyclohexane Ring Pucker

The cyclohexane ring of Ac6c predominantly adopts a chair conformation , which is often slightly distorted.[4][5][6] This preference is due to the low structural strain of the cyclohexane ring, which minimizes torsional and steric strain.[1][2] This chair form is in dynamic equilibrium with a higher-energy boat conformation, though the chair is the overwhelmingly favored state.

Zwitterionic State and Hydrogen Bonding

In the solid state and in polar solvents, Ac6c exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This ionic character facilitates the formation of robust intermolecular hydrogen bonding networks. Crystal structures reveal extensive O—H⋯O and N—H⋯O interactions, which are critical in defining the molecular packing in the solid state.[5][6]

Comparative Flexibility

Computational studies indicate that the conformational flexibility of both the ring and the main chain of Ac6c is significantly higher than that of smaller 1-aminocycloalkane-1-carboxylic acids, such as the cyclopropane (B1198618) (Ac3c), cyclobutane (B1203170) (Ac4c), and cyclopentane (B165970) (Ac5c) analogues.[1][2][3] This increased pliability allows Ac6c to better adapt to the structural requirements of a target peptide or protein, enhancing the stability of the overall assembly.[1][2]

Quantitative Conformational Data

The precise geometry of this compound and its derivatives has been elucidated through various analytical techniques. The following tables summarize key quantitative data from crystallographic and spectroscopic studies.

Crystallographic Data

X-ray diffraction provides high-resolution data on the solid-state conformation. The following table details the crystallographic parameters for the hydrochloride salt of this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁ | [4] |

| Unit Cell Dimensions | a=9.36 Å, b=6.40 Å, c=7.40 Å | [4] |

| β Angle | 96.0° | [4] |

| Ring Conformation | Slightly distorted chair | [4] |

Table 1: Crystallographic data for this compound hydrochloride.

For N-protected derivatives of the related 1-aminocyclohexaneacetic acid, the cyclohexane ring also adopts a chair conformation, and the backbone torsion angles are restricted, as shown below.

| Derivative | Backbone Torsion Angles (φ, θ) | Reference |

| Valeroyl-β³,³-Ac₆c-OH | φ = 61.9°, θ = -57.2° | [6] |

| Fmoc-β³,³-Ac₆c-OH | φ = -56.7°, θ = 66.1° | [6] |

Table 2: Backbone torsion angles for N-protected derivatives of a related Ac6c analogue, demonstrating a restricted gauche conformation.

Spectroscopic Data

| Nucleus | Solvent | Reference |

| ¹H NMR | Data available | [7][8] |

| ¹³C NMR | Deuterium oxide/NaOD | [9] |

Table 3: Available NMR spectroscopic data for this compound.

Experimental and Computational Methodologies

A combination of experimental and computational methods is required for a thorough conformational analysis.

X-ray Crystallography Protocol

-

Synthesis and Crystallization: The target compound, such as this compound hydrochloride, is synthesized and purified. Single crystals suitable for diffraction are grown, typically by slow evaporation from a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis. The initial model is then refined three-dimensionally against the observed reflections to achieve a final, accurate molecular structure.[4]

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., D₂O for the parent compound, CDCl₃ for protected derivatives) in an NMR tube.

-

Spectral Acquisition: A suite of NMR experiments is performed, including 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, NOESY).[10]

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts to identify the different proton and carbon environments.

-

Coupling Constants (³J): Measure the coupling constants between vicinal protons. These values can be used in the Karplus equation to estimate dihedral angles.

-

Nuclear Overhauser Effect (NOE): Analyze NOESY spectra to identify protons that are close in space (< 5 Å), providing crucial distance restraints for building a 3D model of the solution conformation.[10]

-

Computational Chemistry Workflow

-

Model Construction: An initial 3D structure of the molecule is built. For peptide studies, an N-acetyl-N'-methylamide derivative is often used to model the peptide backbone.[3]

-

Conformational Search: The potential energy surface of the molecule is explored to locate low-energy conformers. This can be done by systematically rotating key torsion angles (e.g., creating a Ramachandran map).[3]

-

Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations.[3]

-

Solvent Effects: The influence of a solvent (e.g., water, chloroform) on the conformational equilibrium is assessed using implicit solvent models, such as the self-consistent reaction-field (SCRF) model.[11]

Visualizations of Key Concepts and Workflows

Diagrams generated using Graphviz provide clear visual representations of the core concepts and processes involved in the conformational analysis of this compound.

Caption: Equilibrium between the two chair conformations of this compound.

Caption: Experimental workflow for the conformational analysis of Ac6c.

Caption: The equilibrium between the neutral and zwitterionic forms of the amino acid.

References

- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 1-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Aminocyclohexanecarboxylic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, alongside a detailed experimental protocol for determining equilibrium solubility via the shake-flask method and subsequent analysis by High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical development and other scientific applications.

Introduction

This compound (ACHC) is a cyclic, non-proteinogenic alpha-amino acid. Its constrained conformational structure makes it a valuable building block in the design of peptides and peptidomimetics with enhanced stability and specific biological activities. Understanding the solubility of ACHC in different solvent systems is crucial for its application in chemical synthesis, formulation development, and various biological assays. This guide summarizes the available solubility information and provides a robust methodology for its experimental determination.

Physicochemical Properties of this compound

-

Appearance: White to off-white crystalline solid or powder.[1]

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

Melting Point: >300 °C[2]

-

pKa: pK₁: 2.65 (+1); pK₂: 10.03 (0) (at 25°C)[2]

Solubility Data

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Polar Protic | Soluble, Moderate[1] |

| Ethanol | Polar Protic | Moderate[1] |

| Methanol | Polar Protic | Slightly Soluble[3] |

| Non-polar organic solvents | Non-polar | Limited solubility |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Glass flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample from the saturated solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Analytical Method: HPLC for Quantification

High-Performance Liquid Chromatography is a suitable method for the quantification of this compound.

Suggested HPLC Parameters

-

Column: A C18 reversed-phase column is a common choice for the analysis of amino acids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. The exact composition may need to be optimized.

-

Detection: UV detection at a low wavelength (e.g., around 210 nm) is often used for non-aromatic amino acids.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Note: Method validation, including linearity, accuracy, precision, and specificity, should be performed to ensure reliable results.

Visualizations

Experimental Workflow for Solubility Determination

References

Synthesis of 1-Aminocyclohexanecarboxylic Acid from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the primary synthetic routes for producing 1-aminocyclohexanecarboxylic acid, a crucial cyclic α-amino acid analog, starting from the readily available precursor, cyclohexanone (B45756). The two principal methods detailed are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust methods for the creation of the target molecule, each with distinct intermediate steps and reaction conditions.

Overview of Synthetic Pathways

The synthesis of this compound from cyclohexanone is predominantly achieved through two classic named reactions. The Strecker synthesis proceeds via an α-aminonitrile intermediate, while the Bucherer-Bergs reaction utilizes a hydantoin (B18101) intermediate. Both pathways ultimately converge on the target amino acid through a final hydrolysis step.

Method 1: The Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids.[1] The first step involves the reaction of a ketone with an ammonium (B1175870) salt and an alkali metal cyanide to form an α-aminonitrile.[2] The second step is the hydrolysis of the nitrile to yield the desired amino acid.[3] This method is widely applicable to various ketones and aldehydes.[2]

Experimental Protocol

The following protocol is adapted from the reliable Organic Syntheses procedure for the preparation of α-aminoisobutyric acid from acetone.[3]

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile (B112763)

-

In a suitable reaction vessel, prepare a solution of ammonium chloride in water. Cool the solution in an ice bath to 5-10°C.

-

With vigorous stirring, add cyclohexanone, followed by the dropwise addition of an aqueous solution of sodium cyanide, ensuring the temperature does not exceed 15°C.[3]

-

Continue stirring for one hour after the cyanide addition is complete, then allow the mixture to stand overnight.

-

The organic layer containing the aminonitrile is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis to this compound

-

The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as 48% hydrobromic acid or concentrated hydrochloric acid.[3]

-

The mixture is heated at reflux for several hours (typically 2-4 hours) to facilitate complete hydrolysis of the nitrile group to a carboxylic acid.

-

The acid is removed by distillation under reduced pressure.

-

The residue is dissolved in water and the solution is again concentrated under vacuum to remove residual acid.

-

The resulting crude amino acid hydrohalide salt is dissolved in an alcohol (e.g., methanol), and the free amino acid is precipitated by neutralization with a base like pyridine (B92270) or by adjustment of the pH to its isoelectric point.[3]

-

The precipitated this compound is collected by filtration, washed with cold alcohol, and dried.

Quantitative Data (Strecker Synthesis)

| Step | Reactants | Key Conditions | Product | Reported Yield (Analogous) | Reference |

| 1 | Cyclohexanone, NH₄Cl, NaCN | 5-15°C, Aqueous | 1-Aminocyclohexanecarbonitrile | - | [3] |

| 2 | 1-Aminocyclohexanecarbonitrile | Reflux with conc. HBr or HCl | This compound | 30-33% (Overall from Acetone) | [3] |

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and an alkali cyanide.[4][5] These hydantoin intermediates can then be hydrolyzed under harsh conditions to yield the corresponding amino acid.[6] This method is particularly effective for ketones.[5]

Experimental Protocol

The following protocol is adapted from established procedures for the Bucherer-Bergs reaction with cyclic ketones and subsequent hydantoin hydrolysis.[6]

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

-

In a pressure-rated reaction vessel, a solution of cyclohexanone, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol (B145695) and water.[6]

-

A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:1.1:2.8.[6]

-

The mixture is heated with stirring to 50-55°C for an extended period, typically 5 to 10 hours.[6]

-

After the reaction period, the mixture is diluted with water and cooled to induce precipitation of the hydantoin product.

-

The crude cyclohexanespiro-5'-hydantoin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to this compound

-

The purified cyclohexanespiro-5'-hydantoin is mixed with a strong hydrolyzing agent, such as 70% sulfuric acid or an aqueous solution of barium hydroxide (B78521).[6]

-

The heterogeneous mixture is heated in an autoclave or a sealed vessel to a high temperature (e.g., 150°C with H₂SO₄ or 160°C with Ba(OH)₂) for 24 hours.[6]

-

After cooling, the reaction mixture is diluted with water. If sulfuric acid was used, the solution is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

If barium hydroxide was used, the excess barium is precipitated as barium sulfate (B86663) by the addition of sulfuric acid or as barium carbonate with ammonium carbonate.

-

The precipitated amino acid is collected by filtration, washed, and can be further purified by recrystallization from aqueous acetic acid or an alcohol/water mixture.[6]

Quantitative Data (Bucherer-Bergs Reaction)

| Step | Reactants | Key Conditions | Product | Reported Yield (Analogous) | Reference |

| 1 | Cyclohexanone, KCN, (NH₄)₂CO₃ | 50-55°C, 5-10 h, EtOH/H₂O | Cyclohexanespiro-5'-hydantoin | High (Qualitative) | [6] |

| 2 | Cyclohexanespiro-5'-hydantoin | 150°C, 24 h, 70% H₂SO₄ | This compound | - | [6] |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Cyclohexane Moiety in Amino Acid Architecture: A Technical Guide to Enhanced Peptide Therapeutics

For Immediate Release

This whitepaper provides an in-depth technical examination of the biological significance of incorporating a cyclohexane (B81311) ring into amino acid structures. Tailored for researchers, medicinal chemists, and drug development professionals, this document details how these non-proteinogenic amino acids serve as powerful tools in modern peptidomimetics to overcome the inherent limitations of natural peptide-based therapies. By introducing conformational rigidity and enhanced metabolic stability, cyclohexane-containing amino acids like L-cyclohexylalanine (Cha) and aminocyclohexanecarboxylic acid (ACHC) are pivotal in designing next-generation therapeutics with superior potency, selectivity, and pharmacokinetic profiles.

Executive Summary

Standard peptides often fail as drug candidates due to poor metabolic stability and lack of defined secondary structure in solution. The integration of synthetic amino acids containing a cyclohexane ring is a key strategy to address these challenges. The bulky, aliphatic nature of the cyclohexane group imparts two primary benefits:

-

Conformational Rigidity: The ring structure sterically hinders free rotation of the peptide backbone, locking it into a more defined and predictable conformation. This pre-organization can significantly enhance binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs).

-

Increased Metabolic Stability: The non-natural structure and steric bulk of the cyclohexyl group provide a shield against proteolytic degradation, substantially increasing the in-vivo half-life of peptide drugs.

This guide will explore the physicochemical properties, biological impact, and experimental validation of these critical building blocks in peptide science.

Physicochemical Properties and Biological Significance